Lopinavir Metabolite M-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

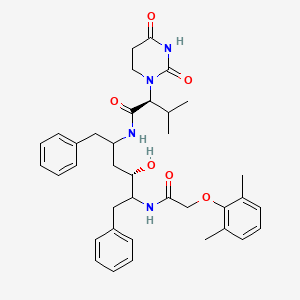

(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29?,30?,31-,34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUMJBRVYHIASB-ZTPULBCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(=O)NC4=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir, an antiretroviral protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) mediated metabolism of lopinavir, thereby increasing its plasma concentration. The metabolism of lopinavir primarily occurs in the liver, leading to the formation of several oxidative metabolites. Among these, Metabolite M-1 is a major product of this biotransformation. This technical guide provides a comprehensive overview of the chemical structure and properties of Lopinavir Metabolite M-1, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the product of the oxidation of the parent drug, lopinavir. The chemical structure is characterized by the addition of an oxygen atom.

Chemical Name: (2S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2,4-dioxo-1,3-diazinan-1-yl)butanamide

SMILES: CC1=C(C(=CC=C1)C)OCC(=O)N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--NC(=O)--INVALID-LINK--C)N4C(=O)CCNC4=O

InChI: InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34-/m0/s1[1]

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is presented in the table below. For comparison, the properties of the parent drug, lopinavir, are also included where available.

| Property | This compound | Lopinavir (Parent Drug) |

| Molecular Formula | C37H46N4O6[2][3] | C37H48N4O5[4] |

| Molecular Weight | 642.78 g/mol [2][3] | 628.81 g/mol [4] |

| CAS Number | 192725-39-6[2][3] | 192725-17-0[4] |

| Melting Point | Not available | 124-127 °C[4] |

| Boiling Point | Not available | 924.1 ± 65.0 °C (Predicted)[5] |

| Solubility | Not available | Freely soluble in methanol and ethanol; soluble in isopropanol; practically insoluble in water.[5] Soluble in DMSO (~14 mg/mL) and ethanol (~20 mg/mL).[6] |

| Biological Activity | Inhibits HIV protease with a Ki of 0.7 pM.[2] Antiviral activity (EC50) of 1.413 μM in MT-4 cells.[2] | Potent inhibitor of HIV-1 protease. |

Metabolic Pathway of Lopinavir to Metabolite M-1

Lopinavir undergoes extensive metabolism primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[6][7] This metabolic process involves oxidation, leading to the formation of several metabolites, with M-1, M-3, and M-4 being the predominant ones found in plasma.[7] The formation of Metabolite M-1 is a key step in the clearance of lopinavir.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described by Sham et al. in Bioorganic & Medicinal Chemistry Letters (2001).[8] While the full experimental details from the original publication are not readily accessible in the public domain, the general approach involves the chemical oxidation of lopinavir. A detailed protocol for a similar synthesis of lopinavir and its related substances is provided by Reddy et al. in Scientia Pharmaceutica (2015), which can serve as a reference for the chemical transformations involved.[9]

General Synthetic Approach (based on available literature): The synthesis would likely involve a selective oxidation of the tetrahydropyrimidinone ring of lopinavir. This could be achieved using a suitable oxidizing agent that targets this specific moiety without affecting other functional groups in the lopinavir molecule. The reaction would be followed by purification steps, such as chromatography, to isolate the M-1 metabolite.

In Vitro Metabolism of Lopinavir

The generation of this compound for analytical and pharmacological studies can be achieved through in vitro metabolism assays using human liver microsomes.[6][10]

Protocol for In Vitro Metabolism using Human Liver Microsomes: [11][12]

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).

-

Substrate Addition: Add lopinavir (e.g., 1-10 µM final concentration) to the incubation mixture. The final concentration of organic solvent (e.g., DMSO or methanol) used to dissolve the lopinavir should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the metabolites, can then be collected for analysis.

-

Analysis: Analyze the supernatant using analytical techniques such as LC-MS/MS to identify and quantify the formation of this compound and other metabolites.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in the public domain. However, data for the parent compound, lopinavir, can be used for comparative analysis.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of lopinavir and its metabolites.

-

Lopinavir: The protonated molecule [M+H]+ of lopinavir is observed at m/z 629.83. A major fragment ion is typically observed at m/z 447.38, corresponding to the loss of the 3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanal moiety.[13][14][15]

-

This compound: The expected protonated molecule [M+H]+ for M-1 would be at m/z 645, reflecting the addition of an oxygen atom to the lopinavir structure. The fragmentation pattern would be expected to show some similarities to lopinavir, with potential shifts in fragment masses due to the modification.

NMR Spectroscopy

-

¹H and ¹³C NMR of Lopinavir: Detailed NMR assignments for lopinavir have been published and can be used to identify the structural changes in its metabolites.[1][16]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

-

Lopinavir: The FTIR spectrum of lopinavir shows characteristic peaks for its various functional groups, including OH and N-H stretching vibrations around 3402 cm⁻¹ and 3300 cm⁻¹.[17]

-

This compound: The IR spectrum of M-1 would be expected to be very similar to that of lopinavir, with potential subtle shifts in the positions and intensities of the peaks due to the structural modification. The introduction of a carbonyl group in the tetrahydropyrimidinone ring would likely alter the C=O stretching vibrations.

Conclusion

This compound is a significant product of the CYP3A4-mediated metabolism of lopinavir. Understanding its chemical structure, properties, and formation is crucial for a comprehensive understanding of the pharmacokinetics and potential drug-drug interactions of lopinavir. While some data on M-1 is available, further research to fully characterize its physicochemical properties and to obtain detailed spectroscopic data would be beneficial for the scientific community. The experimental protocols outlined in this guide provide a starting point for researchers interested in the synthesis, isolation, and analysis of this important metabolite.

References

- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. xenotech.com [xenotech.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. researchgate.net [researchgate.net]

- 16. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Lopinavir-menthol co-crystals for enhanced dissolution rate and intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. One of its major oxidative metabolites, M-1, has been shown to retain significant in vitro antiviral activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the known in vitro antiviral properties of Lopinavir Metabolite M-1, its mechanism of action, and the experimental methodologies used for its characterization. The information is compiled to support further research and drug development efforts in the field of antiretroviral therapy.

Introduction

Lopinavir is a second-generation protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, most commonly co-administered with ritonavir to boost its pharmacokinetic profile.[1] The biotransformation of lopinavir in the liver results in several metabolites, with the C-4 oxidation products, including M-1, being predominant.[2] A pivotal study by Sham et al. (2001) synthesized and evaluated the antiviral activities of these major metabolites, revealing that M-1 is not an inactive byproduct but an active molecule with potent anti-HIV activity.[2] Understanding the antiviral profile of such active metabolites is crucial for a complete comprehension of a drug's overall efficacy and potential for long-term viral suppression.

Mechanism of Action: HIV-1 Protease Inhibition

This compound shares its mechanism of action with its parent drug, lopinavir. It functions as a competitive, peptidomimetic inhibitor of the HIV-1 protease enzyme.[3][4] This viral enzyme is critical for the HIV life cycle, as it is responsible for cleaving the newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes (such as reverse transcriptase, integrase, and protease itself).[5][6]

By binding to the active site of the protease, Metabolite M-1 blocks this cleavage process.[4] This inhibition results in the production of immature, non-infectious viral particles that are incapable of completing the maturation process and infecting new host cells.[7][8]

References

- 1. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system. This process leads to the formation of several metabolites, with the C-4 oxidation product, Metabolite M-1 (M-1), being a major species found in plasma. Crucially, M-1 is not an inactive byproduct but an active metabolite that retains a significant mechanism of action against HIV. This technical guide provides a detailed examination of the mechanism of action of Lopinavir Metabolite M-1, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.

Introduction to Lopinavir Metabolism

Lopinavir's clinical efficacy is intrinsically linked to its metabolic profile. Due to rapid and extensive first-pass metabolism by hepatic CYP3A isozymes, lopinavir has low oral bioavailability when administered alone[1][2]. To counteract this, lopinavir is co-formulated with ritonavir, a potent inhibitor of CYP3A, which "boosts" the plasma concentration of lopinavir, thereby enhancing its antiviral activity[1][3][4].

The metabolism of lopinavir results in at least twelve identified metabolites, with the C-4 oxidation products M-1, M-3, and M-4 being the most prominent in plasma[3]. This guide focuses specifically on the M-1 metabolite and its functional implications.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the HIV-1 protease enzyme.[5] This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this protease, M-1, like its parent compound lopinavir, results in the production of immature and non-infectious viral particles.[3][6]

Quantitative Analysis of M-1 Activity

The inhibitory and antiviral activities of this compound have been quantified, demonstrating its potency. The key parameters are summarized in the table below.

| Parameter | Value | Target/System | Reference |

| Ki (Inhibition Constant) | 0.7 pM | HIV Protease | Sham HL, et al. 2001[5] |

| EC50 (Half Maximal Effective Concentration) | 1.413 μM | Antiviral Activity in MT-4 cells | Sham HL, et al. 2001[5] |

Experimental Protocols

The following sections describe the likely experimental methodologies used to determine the quantitative data presented above, based on standard practices in the field.

HIV Protease Inhibition Assay (for Ki determination)

This experiment would typically involve a cell-free enzymatic assay to measure the direct inhibitory effect of this compound on purified HIV-1 protease.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

A specific fluorogenic substrate for HIV-1 protease

-

This compound (test inhibitor) at various concentrations

-

Assay buffer (e.g., sodium acetate buffer at a specific pH)

-

Control inhibitor (e.g., lopinavir)

-

96-well microplates

-

Fluorometer

-

-

Procedure:

-

The HIV-1 protease and the fluorogenic substrate are incubated together in the assay buffer.

-

The enzyme cleaves the substrate, leading to an increase in fluorescence.

-

To determine the inhibitory activity of M-1, the enzyme is pre-incubated with varying concentrations of the metabolite before the addition of the substrate.

-

The rate of the enzymatic reaction (increase in fluorescence over time) is measured for each concentration of M-1.

-

The data is then plotted to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme).

-

The Inhibition Constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.

-

Antiviral Activity Assay (for EC50 determination)

This experiment is a cell-based assay to evaluate the ability of this compound to inhibit HIV replication in a cellular context.

-

Cell Line:

-

MT-4 cells, which are human T-cell leukemia cells highly susceptible to HIV-1 infection.

-

-

Reagents and Materials:

-

MT-4 cells

-

HIV-1 viral stock

-

This compound at various concentrations

-

Cell culture medium and supplements

-

Reagents to quantify viral replication (e.g., p24 antigen ELISA kit or a colorimetric assay for cell viability like MTT).

-

-

Procedure:

-

MT-4 cells are seeded in 96-well plates.

-

The cells are then infected with a known amount of HIV-1.

-

Immediately after infection, varying concentrations of this compound are added to the cell cultures.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

After the incubation period, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant or by assessing the cytopathic effect of the virus on the cells (cell viability).

-

The data is plotted as the percentage of inhibition of viral replication versus the concentration of M-1.

-

The EC50 value, the concentration of M-1 that inhibits viral replication by 50%, is determined from this plot.

-

Signaling Pathways and Experimental Workflows

Lopinavir Metabolism and M-1 Formation

Lopinavir is metabolized by CYP3A4, leading to the formation of multiple metabolites, including the active M-1. This process is inhibited by ritonavir, which is crucial for maintaining therapeutic levels of lopinavir.

Caption: Metabolic pathway of Lopinavir to its active metabolite M-1.

M-1 Mechanism of Action on HIV Replication

This compound inhibits HIV-1 protease, which is essential for the maturation of the virus. This leads to the production of non-infectious virions.

Caption: Inhibition of HIV-1 protease by this compound.

Experimental Workflow for Metabolite Identification

The identification of lopinavir metabolites, such as M-1, typically involves in vitro incubation followed by advanced analytical techniques.

Caption: Experimental workflow for identifying lopinavir metabolites.

Conclusion

This compound is an active metabolite that contributes to the overall antiviral effect of lopinavir. Its potent inhibition of HIV-1 protease underscores the importance of understanding the metabolic fate of antiretroviral drugs. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological profile of lopinavir and its metabolites. Future research could focus on the in vivo contribution of M-1 to the overall efficacy and potential toxicity of lopinavir therapy.

References

- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lopinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic process leads to the formation of several metabolites, with the M-1 metabolite being of significant biological interest. This technical guide provides an in-depth overview of the formation of Lopinavir M-1, its biological activities, and the experimental methodologies used to characterize it. The M-1 metabolite, a C-4 oxidation product of lopinavir, demonstrates potent anti-HIV activity, comparable to the parent drug. Its formation is a critical factor in the pharmacokinetics of lopinavir, necessitating the co-administration of ritonavir, a potent CYP3A4 inhibitor, to "boost" lopinavir's plasma concentrations and therapeutic efficacy. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Lopinavir is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its efficacy is, however, limited by its low oral bioavailability (~25%) due to rapid and extensive first-pass metabolism in the gut and liver.[2] This metabolism is almost exclusively carried out by CYP3A isozymes, leading to the production of at least twelve metabolites in vitro.[2] Among these, the C-4 oxidation products M-1, M-3, and M-4 are the predominant metabolites found in plasma.[2]

The formation of the M-1 metabolite is of particular importance due to its own intrinsic biological activity. Understanding the nuances of its formation, its pharmacological profile, and its contribution to the overall therapeutic and toxicological effects of lopinavir is crucial for optimizing treatment strategies and for the development of future protease inhibitors.

Lopinavir M-1 Formation and Metabolism

The primary pathway for the formation of Lopinavir M-1 is the oxidation of the C-4 position of the lopinavir molecule. This reaction is catalyzed by the CYP3A4 enzyme. The co-administration of ritonavir, a potent inhibitor of CYP3A4, significantly reduces the metabolism of lopinavir, thereby increasing its plasma concentrations and therapeutic window.[2][3] Ritonavir also plays a role in inhibiting the overall bioactivation of lopinavir.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is an antiretroviral protease inhibitor critical in the management of Human Immunodeficiency Virus (HIV) infection.[1] Its efficacy is significantly influenced by its metabolic fate within the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This technical guide provides an in-depth overview of the metabolism of lopinavir to its M-1 metabolite in human liver microsomes (HLMs), a key in vitro model for studying drug metabolism.

Lopinavir undergoes extensive oxidative metabolism, almost exclusively by hepatic CYP3A isozymes.[2] One of the predominant metabolites formed is M-1, a product of C-4 oxidation.[2] The clinical formulation of lopinavir includes ritonavir, a potent inhibitor of CYP3A enzymes.[1][2] This co-administration is essential as it slows down lopinavir's biotransformation, thereby increasing its plasma concentrations and therapeutic efficacy.[2] The M-1 metabolite itself has been shown to possess antiviral activity.[3]

This document details the experimental protocols for studying this metabolic conversion in HLMs, presents available data on the enzymatic kinetics, and provides visual representations of the metabolic pathway and experimental workflows.

Lopinavir Metabolism to M-1: The Core Pathway

The primary metabolic pathway for the formation of the M-1 metabolite from lopinavir is through oxidation, a reaction predominantly catalyzed by the CYP3A4 isoenzyme.

Caption: Metabolic conversion of Lopinavir to its M-1 metabolite by CYP3A4.

Quantitative Data: Enzyme Kinetics

While the crucial role of CYP3A4 in the metabolism of lopinavir is well-established, specific publicly available kinetic parameters (Km, Vmax, and CLint) for the formation of the M-1 metabolite in human liver microsomes are not extensively documented in the readily accessible scientific literature. However, one study reported an estimated in vitro half-life and intrinsic clearance (CLint, HLM) for the overall depletion of lopinavir in adult HLMs.[4]

| Parameter | Value | Reference |

| Lopinavir (Overall Depletion) | ||

| in vitro Half-Life (t½) | 7.18 min | [4] |

| Intrinsic Clearance (CLint, HLM) | 4830 µL/min/mg | [4] |

Note: These values represent the overall metabolism of lopinavir and not specifically the formation of the M-1 metabolite. Kinetic parameters for enzymatic reactions are typically determined by incubating the substrate (lopinavir) at various concentrations with HLMs and measuring the rate of metabolite formation. The data is then fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance is subsequently calculated as Vmax/Km.

Experimental Protocols

The following sections outline a detailed methodology for conducting an in vitro experiment to study the metabolism of lopinavir to its M-1 metabolite using human liver microsomes. This protocol is a composite based on established practices for in vitro drug metabolism studies.

Materials and Reagents

-

Test Compound: Lopinavir

-

Metabolite Standard: Lopinavir M-1 metabolite (for analytical quantification)

-

Internal Standard: A suitable compound for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct molecule)

-

Human Liver Microsomes (HLMs): Pooled from multiple donors

-

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Quenching Solution: Acetonitrile or methanol, often containing the internal standard

-

Other Reagents: High-purity water, formic acid (for mobile phase preparation)

Experimental Workflow

Caption: A typical experimental workflow for an in vitro HLM metabolism study.

Detailed Incubation Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of lopinavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentrations with the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.2-1.0 mg/mL) with cold potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the diluted human liver microsomes and the lopinavir solution.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with constant shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding a volume of cold quenching solution (e.g., 2-3 volumes of acetonitrile or methanol containing the internal standard).

-

Vortex the samples to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of lopinavir and its M-1 metabolite.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for lopinavir, the M-1 metabolite, and the internal standard. While a specific method for M-1 in microsomes is not detailed in the available literature, methods for lopinavir in plasma can be adapted.[5][6] For instance, a published method for lopinavir in human plasma used the transition m/z 629.6 → 155.2.[5] A similar approach would be required to identify and optimize the MRM transitions for the M-1 metabolite.

-

Signaling Pathways and Logical Relationships

The metabolism of lopinavir is intrinsically linked to the broader network of drug-metabolizing enzymes and the factors that influence their activity.

Caption: The inhibitory effect of Ritonavir on CYP3A4-mediated Lopinavir metabolism.

Conclusion

The in vitro study of lopinavir metabolism to its M-1 metabolite in human liver microsomes is a fundamental step in understanding its pharmacokinetic profile. This process is predominantly mediated by the CYP3A4 enzyme. While specific kinetic data for M-1 formation remains a gap in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate this metabolic pathway. The use of sensitive analytical techniques like LC-MS/MS is crucial for accurate quantification. A thorough understanding of these metabolic processes is vital for optimizing therapeutic strategies and managing potential drug-drug interactions in patients receiving lopinavir.

References

- 1. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of cytochrome P450 3A4 (CYP3A4) in the metabolism of the HIV protease inhibitor, lopinavir, with a specific focus on the formation of its major and active metabolite, M-1. Lopinavir undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, which significantly limits its oral bioavailability. The C-4 oxidation of lopinavir by CYP3A4 yields the M-1 metabolite, which has been shown to retain antiviral activity. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for optimizing therapeutic strategies, particularly in the context of co-administration with the potent CYP3A4 inhibitor, ritonavir. This document details the experimental methodologies used to elucidate this metabolic process, presents available quantitative data, and provides visual representations of the key pathways and workflows.

Introduction: Lopinavir Metabolism and the Significance of CYP3A4

Lopinavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. However, when administered alone, lopinavir exhibits poor oral bioavailability (approximately 25%) due to rapid and extensive oxidative metabolism, almost exclusively carried out by the hepatic and intestinal cytochrome P450 3A (CYP3A) isoenzymes.[1][2] This metabolic vulnerability necessitates its co-formulation with a low dose of ritonavir, another protease inhibitor that acts as a potent mechanism-based inhibitor of CYP3A4.[1] This "boosting" strategy significantly increases lopinavir's plasma concentrations and therapeutic efficacy.

Among the various metabolites of lopinavir, the C-4 oxidation products, M-1, M-3, and M-4, are the most predominant found in plasma.[1] Notably, the M-1 metabolite has demonstrated antiviral activity comparable to the parent drug, making the understanding of its formation a key aspect of lopinavir's overall pharmacological profile.[3]

The Metabolic Pathway: From Lopinavir to M-1

The primary metabolic transformation of lopinavir to its M-1 metabolite is an oxidation reaction catalyzed by CYP3A4. This process is central to the drug's clearance and is the principal target of ritonavir's inhibitory action.

Quantitative Data on Lopinavir Metabolism

| Parameter | Value | Enzyme Source | Reference |

| In vitro half-life (t½) | 20.0 min | Recombinant CYP3A4 | [4] |

| Intrinsic Clearance (CLint) | 17.4 µL/min/pmol | Recombinant CYP3A4 | [4] |

Experimental Protocols

The investigation of lopinavir metabolism and the formation of its M-1 metabolite typically involves in vitro studies using human liver microsomes (HLMs) or recombinant CYP enzymes, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Incubation for Lopinavir Metabolism

This protocol is adapted from studies on lopinavir bioactivation and metabolism.

Objective: To assess the in vitro metabolism of lopinavir to its metabolites, including M-1, using human liver microsomes or recombinant CYP3A4.

Materials:

-

Lopinavir

-

Human Liver Microsomes (HLMs) or recombinant CYP3A4

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of lopinavir in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM protein (e.g., 0.2-1.0 mg/mL), or recombinant CYP3A4 (e.g., 10-50 pmol/mL), and lopinavir (at various concentrations to determine kinetics, or a fixed concentration, e.g., 1-30 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Objective: To separate and quantify lopinavir and its M-1 metabolite from the in vitro incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical mobile phase composition could be methanol:0.1% formic acid in water (80:20, v/v).[5]

-

Flow Rate: 0.5-1.0 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lopinavir: m/z 629.6 → 155.2.[5]

-

Metabolite M-1: The specific transition for M-1 would need to be determined by infusion of an M-1 standard or by product ion scanning of the metabolite peak in a full-scan MS experiment.

-

Internal Standard: A suitable stable isotope-labeled standard or a structurally similar compound with a distinct MRM transition.

-

Conclusion

The metabolism of lopinavir is predominantly governed by the activity of CYP3A4, leading to the formation of the major metabolite, M-1. This metabolic pathway is a critical determinant of lopinavir's pharmacokinetic profile and is the target of the boosting agent, ritonavir. While the precise kinetic parameters for M-1 formation are not extensively documented, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate this and other CYP3A4-mediated drug metabolism pathways. Further studies to fully characterize the enzyme kinetics of M-1 formation would provide a more complete understanding of lopinavir's disposition and could aid in the development of future antiviral therapies with improved metabolic stability.

References

- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Lopinavir Metabolite M1 (CAS 192725-39-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

-An In-Depth Technical Guide on Lopinavir Metabolite M1-

Abstract

Lopinavir Metabolite M1, with the Chemical Abstracts Service (CAS) number 192725-39-6, is a significant metabolite of the potent HIV-1 protease inhibitor, lopinavir. This document provides a comprehensive technical overview of Lopinavir Metabolite M1, consolidating its known chemical and physical properties, biological activity, and available safety information. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering structured data, insights into its mechanism of action, and relevant experimental contexts.

Chemical and Physical Properties

Lopinavir Metabolite M1 is an organic compound with the molecular formula C37H46N4O6 and a molecular weight of approximately 642.78 g/mol .[1][2][3][4] It is also referred to by its IUPAC name: (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide.[4] The compound typically presents as an off-white solid.[4]

Table 1: Chemical and Physical Properties of Lopinavir Metabolite M1

| Property | Value | Reference(s) |

| CAS Number | 192725-39-6 | [1][2][3][4] |

| Molecular Formula | C37H46N4O6 | [1][2][3][4] |

| Molecular Weight | 642.78 g/mol | [1][2][3] |

| IUPAC Name | (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide | [4] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in Acetonitrile | [4] |

| Storage Condition | 2-8°C | [4] |

Biological Activity and Mechanism of Action

As a major metabolite of lopinavir, Lopinavir Metabolite M1 retains significant biological activity as an inhibitor of the HIV-1 protease.[2] The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions.[5]

Lopinavir Metabolite M1 has been demonstrated to be a potent inhibitor of HIV protease, with a reported inhibitory constant (Ki) of 0.7 pM.[6][7] Furthermore, it exhibits antiviral activity in vitro, with a 50% effective concentration (EC50) of 1.413 μM in MT-4 cells.[6][7]

Table 2: Biological Activity of Lopinavir Metabolite M1

| Parameter | Value | Cell Line/System | Reference(s) |

| Ki (HIV Protease) | 0.7 pM | - | [6][7] |

| EC50 (Antiviral Activity) | 1.413 μM | MT-4 cells | [6][7] |

Signaling Pathway: HIV Protease Inhibition

The primary mechanism of action for Lopinavir Metabolite M1, inherited from its parent compound, is the direct inhibition of the HIV-1 protease enzyme. This action disrupts the post-translational processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature and infectious viral particles.

Caption: HIV Protease Inhibition by Lopinavir Metabolite M1.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Lopinavir Metabolite M1 are crucial for reproducibility and further research. While specific, step-by-step proprietary methods are not publicly available, the following sections outline generalized procedures based on common methodologies in the field.

Synthesis of Lopinavir Metabolite M1

The synthesis of lopinavir and its metabolites has been reported, often involving multi-step organic synthesis.[8][9] The synthesis of Lopinavir Metabolite M1 would likely follow a convergent synthesis strategy, similar to that of the parent drug, with modifications to introduce the hydroxyl group at the C4 position. A general synthetic approach is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. Lopinavir metabolite M-1, 500 µg, CAS No. 192725-39-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lopinavir Metabolite M1 Impurity - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HIV protease inhibition constant (Ki) of Lopinavir Metabolite M-1, an active metabolite of the antiretroviral drug Lopinavir. This document details the quantitative data, experimental protocols, and metabolic pathways relevant to the study of this compound.

Introduction

Lopinavir is a potent HIV-1 protease inhibitor that is co-administered with ritonavir, a pharmacokinetic enhancer, to treat HIV-1 infection. Lopinavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic process leads to the formation of several metabolites, among which Metabolite M-1 has been identified as an active inhibitor of the HIV protease. Understanding the inhibitory potential of this metabolite is crucial for a complete picture of Lopinavir's in vivo activity and for the development of future antiretroviral agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for Lopinavir and its Metabolite M-1 regarding their inhibition of HIV protease and their antiviral activity.

| Compound | Parameter | Value | Cell Line (for EC50) | Reference |

| Lopinavir | Ki (HIV-1 Protease) | 1.3 - 3.6 pM | - | [1] |

| EC50 (Wild-Type HIV-1) | 10 - 27 nM (in absence of human serum) | Acutely infected lymphoblastic cell lines | [2] | |

| EC50 (Wild-Type HIV-1) | 65 - 289 nM (in presence of 50% human serum) | Acutely infected lymphoblastic cell lines | [2] | |

| This compound | Ki (HIV Protease) | 0.7 pM | - | [3] |

| EC50 | 1.413 µM | MT-4 cells | [3] |

Lopinavir Metabolism and M-1 Formation

Lopinavir is extensively metabolized by CYP3A4 in the liver through oxidation. One of the major metabolic pathways involves the oxidation of the lopinavir molecule to form the active Metabolite M-1.[4][5] The co-administration of lopinavir with a low dose of ritonavir, a potent inhibitor of CYP3A4, significantly slows down this metabolism, thereby increasing the plasma concentration and therapeutic efficacy of lopinavir.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Introduction

Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV-1 infection, typically co-administered with Ritonavir to enhance its pharmacokinetic profile.[1] Lopinavir undergoes extensive oxidative metabolism in the liver, primarily mediated by cytochrome P450 3A (CYP3A) isozymes.[1] This metabolic process results in the formation of several metabolites, with the C-4 oxidation products, including M-1, M-3, and M-4, being the most predominant in plasma.[1] Lopinavir Metabolite M-1 is an active metabolite that has been shown to inhibit the HIV protease.[2] Therefore, a sensitive and specific analytical method for the quantification of this compound is crucial for comprehensive pharmacokinetic studies and to better understand its contribution to the overall therapeutic and toxicological profile of Lopinavir. This application note details a robust LC-MS/MS method for the simultaneous quantification of Lopinavir and its major metabolite, M-1, in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of Lopinavir and its metabolite M-1 from human plasma, a common and efficient technique for this application.[3][4]

-

Reagents and Materials:

-

Human plasma (K2-EDTA)

-

Lopinavir and this compound analytical standards

-

Lopinavir-d8 (or other suitable internal standard)

-

Acetonitrile (HPLC grade), chilled

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

-

Procedure:

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

Spike with the appropriate concentration of Lopinavir and M-1 standards for the calibration curve and QCs.

-

Add 10 µL of the internal standard (IS) working solution (e.g., Lopinavir-d8 in methanol) to all tubes and briefly vortex.

-

Add 300 µL of chilled acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of vials or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of Lopinavir and Metabolite M-1.

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 2.1 x 100 mm, 5 µm).[5][6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.35 mL/min.[6]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 3.0 95 4.0 95 4.1 40 | 6.0 | 40 |

-

-

Mass Spectrometry (MS) System:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5000 V

-

Temperature: 475°C

-

Nebulizer Gas: 40 psi

-

Curtain Gas: 30 psi

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Data Presentation

Mass Spectrometry Parameters

The following table summarizes the optimized MRM transitions for the quantification of Lopinavir, its metabolite M-1, and a suitable internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lopinavir | 629.4 | 447.2[7] | 150 | 28[3][4] |

| Lopinavir M-1 | 645.4 | 447.1[8] | 150 | 30 (Optimized) |

| Lopinavir-d8 (IS) | 637.4 | 455.2 | 150 | 28 (Optimized) |

Method Validation Summary

The analytical method should be validated according to regulatory guidelines. The following table presents typical acceptance criteria and representative data based on established methods for Lopinavir.

| Parameter | Concentration Range | Acceptance Criteria | Representative Result (Lopinavir) |

| Linearity (r²) | 0.5 - 20,000 ng/mL | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | - | S/N > 10, Precision < 20%, Accuracy ±20% | 0.5 ng/mL |

| Intra-day Precision (%CV) | Low, Med, High QC | < 15% | 2.16% - 3.20%[9] |

| Inter-day Precision (%CV) | Low, Med, High QC | < 15% | 2.34% - 4.04%[9] |

| Accuracy (% Bias) | Low, Med, High QC | Within ±15% | Within ±10%[9] |

| Recovery (%) | Low, Med, High QC | Consistent and reproducible | > 85% |

Representative Quantitative Data

While specific clinical data for this compound are not widely published, the developed method can be applied to determine its plasma concentrations. For reference, typical plasma concentrations for the parent drug, Lopinavir, are provided below.

Table 1: Representative Lopinavir Plasma Concentrations in HIV-Infected Patients (Data adapted for illustrative purposes)

| Patient ID | Time Post-Dose (hours) | Lopinavir Concentration (µg/mL) |

| 001 | 2 | 9.8 |

| 001 | 4 | 11.2[1] |

| 001 | 8 | 7.5 |

| 001 | 12 (Trough) | 5.2[1] |

| 002 | 12 (Trough) | 7.2 |

Table 2: Expected Data Format for this compound Quantification

| Patient ID | Time Post-Dose (hours) | Lopinavir M-1 Concentration (ng/mL) |

| 001 | 2 | To be determined |

| 001 | 4 | To be determined |

| 001 | 8 | To be determined |

| 001 | 12 | To be determined |

Visualizations

Lopinavir Metabolic Pathway

The metabolic conversion of Lopinavir to its M-1 metabolite is primarily catalyzed by the CYP3A4 enzyme in the liver.

Caption: Lopinavir metabolism to M-1 via CYP3A4-mediated oxidation.

LC-MS/MS Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

Caption: Workflow for Lopinavir M-1 quantification in plasma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. - figshare - Figshare [figshare.com]

- 9. Simultaneous quantification of lopinavir and ritonavir in human plasma by high performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

These application notes provide detailed protocols and essential information for researchers, scientists, and drug development professionals working with the analytical standard of Lopinavir Metabolite M-1.

Introduction

Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes.[1][3] this compound is a major active metabolite of Lopinavir.[4][5] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical formulations. This document provides a comprehensive guide to the analytical standard of this compound, including its properties, recommended analytical procedures, and metabolic context.

Analytical Standard Information

The analytical standard for this compound is available from several commercial suppliers. It is essential to obtain a certified reference material to ensure the accuracy and reliability of analytical results.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide | [6] |

| CAS Number | 192725-39-6 | [5][6][7][8] |

| Molecular Formula | C₃₇H₄₆N₄O₆ | [5][6][8] |

| Molecular Weight | 642.78 g/mol | [4][6][8] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in methanol, ethanol, acetonitrile; practically insoluble in water.[9] | General knowledge for similar compounds |

Table 2: Commercial Suppliers of this compound Analytical Standard

| Supplier | Product Code (Example) | Purity (Typical) | Certificate of Analysis |

| LGC Standards | TRC-L469485 | ≥98% | Available upon request[7][8] |

| Daicel Pharma Standards | DCTI-A-000192 | High Purity | Includes 1H NMR, 13C NMR, IR, MASS, and HPLC purity data[6] |

| MedChemExpress | HY-114436 | >98% | Available[4] |

| Carl ROTH | CPX7.1 | ≥95% | Available[10] |

| Santa Cruz Biotechnology | sc-219597 | High Purity | Available[5] |

Note: Product codes and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.

Quantification of this compound in Human Plasma by LC-MS/MS

This method is adapted from established procedures for the quantification of Lopinavir and Ritonavir in human plasma.[11][12][13]

3.1.1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS): Lopinavir-d8 or a structurally similar compound not present in the sample.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (drug-free)

-

Zinc sulfate (0.3 M in water/methanol 30:70, v/v)[12]

3.1.2. Instrumentation and Conditions

-

Liquid Chromatograph: Agilent, Waters, or equivalent HPLC/UPLC system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 50 mm x 4.6 mm, 3.5 µm).[11]

-

Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.[11][12]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Ionization Mode: ESI Positive

-

MRM Transitions: To be optimized by direct infusion of the analytical standard. A plausible transition for this compound (m/z 643.8) would be determined based on its fragmentation pattern. For Lopinavir (m/z 629.6), a common transition is to m/z 155.2.[11]

Table 3: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

3.1.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold protein precipitation solution (e.g., 0.3 M zinc sulfate in water/methanol or acetonitrile).[12]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Purity Determination by HPLC-UV

This method is suitable for assessing the purity of the this compound analytical standard and for its quantification in bulk pharmaceutical forms. This protocol is based on methods developed for Lopinavir and Ritonavir.[9][14][15]

3.2.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (deionized, 18.2 MΩ·cm)

3.2.2. Instrumentation and Conditions

-

Liquid Chromatograph: HPLC system with a UV/Vis or DAD detector.

-

Analytical Column: C8 or C18 reversed-phase column (e.g., Waters X-Bridge C18, 150 mm x 4.6 mm, 5 µm).[9][14]

-

Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 55:45 (v/v).[9][14]

-

Flow Rate: 1.0 mL/min[15]

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Table 4: Example Isocratic Elution Program

| Time (min) | % Phosphate Buffer | % Acetonitrile |

| 0 - 15 | 55 | 45 |

3.2.3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[9]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Prepare the sample in the same diluent as the standards to achieve a concentration within the calibration range.

Visualizations

Lopinavir Metabolism Pathway

Lopinavir is metabolized by CYP3A enzymes to form several metabolites, with M-1 being a significant one.

Caption: Metabolic pathway of Lopinavir to Metabolite M-1.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps in the quantification of this compound in a biological matrix.

Caption: Workflow for Lopinavir M-1 analysis by LC-MS/MS.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lopinavir - Wikipedia [en.wikipedia.org]

- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. remedypublications.com [remedypublications.com]

- 10. This compound, 500 µg, CAS No. 192725-39-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 13. experts.umn.edu [experts.umn.edu]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Lopinavir Metabolite M-1, a primary oxidative metabolite of the HIV protease inhibitor, Lopinavir. The availability of a high-purity reference standard for this metabolite is crucial for various applications in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. The protocols herein describe a feasible synthetic route, a robust purification strategy, and detailed analytical methods for quality control.

Introduction

Lopinavir, an antiretroviral drug, is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes[1]. This metabolic process leads to the formation of several oxidative metabolites. This compound is one such major metabolite, characterized by the hydroxylation of one of the methyl groups on the 2,6-dimethylphenoxy moiety. As an active metabolite, M-1 exhibits antiviral properties, making its synthesis and purification essential for use as a reference material in research and development[2][3]. These application notes provide detailed protocols for the chemical synthesis of this compound, its subsequent purification, and its analytical characterization.

Metabolic Pathway of Lopinavir

Lopinavir undergoes oxidative metabolism, with the M-1 metabolite being a key product of CYP3A4-mediated oxidation. The following diagram illustrates this metabolic transformation.

Caption: Metabolic pathway of Lopinavir to its M-1 metabolite.

Synthesis of this compound

Disclaimer: The following is a plausible, theoretical synthesis protocol based on established chemical principles for selective benzylic oxidation. A detailed, experimentally validated protocol from the primary literature was not accessible.

The synthesis of this compound involves the selective oxidation of one of the benzylic methyl groups of the 2,6-dimethylphenoxy moiety of Lopinavir.

Materials and Reagents

-

Lopinavir (≥98% purity)

-

Potassium permanganate (KMnO4)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH, HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Deionized water

-

Sodium bisulfite (NaHSO3)

-

Magnesium sulfate (MgSO4, anhydrous)

-

Hydrochloric acid (HCl, 1M)

-

Sodium bicarbonate (NaHCO3, saturated solution)

-

Ethyl acetate (EtOAc)

-

Hexanes

Experimental Protocol: Selective Oxidation

-

Dissolution: In a round-bottom flask, dissolve Lopinavir (1.0 g, 1.59 mmol) in 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

-

Oxidation: Slowly add a finely powdered potassium permanganate (0.25 g, 1.58 mmol, 1.0 equivalent) to the cooled solution over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is expected to be complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Extraction:

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), deionized water (2 x 20 mL), and saturated sodium bicarbonate solution (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product, containing the more polar M-1 metabolite, unreacted Lopinavir, and other byproducts, is purified using flash column chromatography followed by preparative HPLC.

Experimental Protocol: Flash Column Chromatography

-

Column Preparation: Pack a silica gel column with a slurry of silica in a hexane:ethyl acetate (1:1) solvent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 50% to 100% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Experimental Protocol: Preparative HPLC

For obtaining high-purity reference material, preparative reverse-phase HPLC is recommended.

-

System Preparation: Equilibrate a preparative C18 HPLC column with the mobile phase.

-

Sample Preparation: Dissolve the partially purified product from the column chromatography in a suitable solvent (e.g., methanol).

-

Injection and Elution: Inject the sample onto the column and elute with a gradient of acetonitrile in water.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Final Steps: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the purified this compound as a white solid.

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 30% to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Expected Retention Time: this compound is expected to elute earlier than Lopinavir due to its increased polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol for Identity Confirmation:

-

Utilize the same chromatographic conditions as the HPLC method.

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z: [M+H]+ = 643.3 for this compound (C37H47N4O6+).

Data Presentation

| Parameter | Lopinavir | This compound |

| Molecular Formula | C37H48N4O5 | C37H46N4O6 |

| Molecular Weight | 628.81 g/mol | 642.78 g/mol [2] |

| Theoretical [M+H]+ | 629.37 | 643.35 |

| Expected HPLC Purity | ≥98% (Starting Material) | ≥98% (Final Product) |

| Theoretical Yield | - | Variable (dependent on reaction efficiency) |

Workflow Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, often in combination with Ritonavir. The analysis of Lopinavir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. One of its major metabolites is Lopinavir M-1, a hydroxylated metabolite. Accurate and reliable analytical methods are essential for determining the concentrations of these compounds in biological samples. This document provides detailed application notes and protocols for the sample preparation of Lopinavir and discusses considerations for its M-1 metabolite in various biological matrices, primarily human plasma.

The following sections detail three common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of quantitative data, and a visual workflow diagram. While specific validated protocols for the simultaneous quantification of Lopinavir and its M-1 metabolite are not widely available in the public domain, the provided methods for Lopinavir can serve as a strong foundation for developing and validating a method that includes the M-1 metabolite. General considerations for metabolite analysis are also discussed.

General Considerations for Lopinavir M-1 Analysis

The M-1 metabolite of Lopinavir is formed through oxidative metabolism.[1] As a more polar compound than the parent drug, its extraction and chromatographic behavior will differ. When adapting a Lopinavir method for the simultaneous analysis of Lopinavir M-1, the following points should be considered:

-

Extraction Efficiency: The recovery of the more polar M-1 metabolite may be lower than that of Lopinavir in certain organic solvents used for LLE or SPE. Method development should include optimization of the extraction solvent or sorbent to ensure adequate recovery of both analytes.

-

Chromatographic Separation: The chromatographic conditions may need to be adjusted to achieve baseline separation between Lopinavir, Lopinavir M-1, and any other potential metabolites or endogenous interferences.

-

Mass Spectrometry Detection: Different precursor and product ions will need to be selected for the detection of Lopinavir M-1 in MS/MS analysis.

Protein Precipitation (PP)

Protein precipitation is a simple and rapid method for removing the majority of proteins from a biological sample, thereby reducing matrix effects. It is a widely used technique in high-throughput bioanalysis.

Application Note

This protocol describes a protein precipitation method for the extraction of Lopinavir from human plasma. The principle involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. This disrupts the solvation of proteins, causing them to precipitate. After centrifugation, the supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system or further processed.

Experimental Protocol: Protein Precipitation

Materials:

-

Human plasma sample

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.[2]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube or a well plate.

-

The sample is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary depending on the sensitivity of the instrument.

Quantitative Data Summary: Protein Precipitation

| Parameter | Lopinavir | Reference |

| Recovery | >90% | [4] |

| Linearity Range | 50.67–10,008.82 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2] |

Workflow Diagram: Protein Precipitation

Caption: Protein Precipitation Workflow for Lopinavir Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.

Application Note

This protocol details a liquid-liquid extraction method for the simultaneous extraction of Lopinavir from human plasma. The method involves the addition of an organic solvent to the plasma sample, followed by vortexing to facilitate the transfer of the analyte from the aqueous to the organic phase. After centrifugation to separate the layers, the organic layer containing the analyte is collected, evaporated, and reconstituted for analysis. This method can provide cleaner extracts compared to protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction

Materials:

-

Human plasma sample (200 µL)[6]

-

Internal Standard (IS) solution

-

4 M Potassium Hydroxide (KOH)[6]

-

Methylene Chloride[6]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of human plasma into a clean tube.[6]

-

Add 10 µL of the internal standard working solution.[6]

-

Add 5 µL of 4 M KOH for pH adjustment and vortex briefly.[6]

-

Add 500 µL of methylene chloride and vortex for 5 minutes.[6]

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[6]

-

Carefully transfer the lower organic layer to a clean tube.

-